molecular formula C28H22FN5O3 B2770731 N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1032001-84-5

N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2770731
CAS No.: 1032001-84-5
M. Wt: 495.514
InChI Key: NJCIPXSUVPQVJV-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl group at position 3, a methyl group at position 7, and an acetamide linker connected to a 2,3-dihydro-1H-inden-1-yl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and role in enhancing binding affinity to biological targets, while the fluorophenyl group contributes to lipophilicity and pharmacokinetic properties . The 1,8-naphthyridine scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN5O3/c1-16-9-11-21-25(36)22(28-32-26(33-37-28)18-6-4-7-19(29)13-18)14-34(27(21)30-16)15-24(35)31-23-12-10-17-5-2-3-8-20(17)23/h2-9,11,13-14,23H,10,12,15H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCIPXSUVPQVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCC4=CC=CC=C34)C5=NC(=NO5)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a multi-ring structure that includes an indene moiety and a naphthyridine derivative. The presence of the oxadiazole ring is particularly significant as it is associated with various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro assays have demonstrated that derivatives similar to this compound show IC50 values in the low micromolar range against several cancer cell lines, including HEPG2 (liver cancer) and MCF7 (breast cancer) .
Cell Line IC50 (µM) Reference
HEPG21.18
MCF70.67
SW11160.80
BGC8230.87

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound disrupts critical signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties that protect normal cells from oxidative stress associated with cancer treatments.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Bactericidal Effects : Compounds with similar structures have shown strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Microorganism Minimum Inhibitory Concentration (MIC) (µg/ml) Reference
Staphylococcus aureus15
Streptococcus pneumoniae20

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Study on Oxadiazole Derivatives : A study by Arafa et al. synthesized oxadiazole derivatives and evaluated their anticancer activity using MTT assays. Compounds showed promising results with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Research conducted on 1,3,4-oxadiazole derivatives indicated that certain compounds exhibited superior antimicrobial activity compared to ciprofloxacin, suggesting potential for therapeutic applications in treating bacterial infections .

Scientific Research Applications

Molecular Formula

ComponentFormula
CarbonC20
HydrogenH20
NitrogenN4
OxygenO3

Anticancer Activity

Research indicates that compounds containing oxadiazole and naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that 1,3,4-oxadiazole derivatives can inhibit various cancer cell lines effectively. The compound may share similar mechanisms of action due to the presence of these functional groups.

Case Study: Anticancer Screening

A recent study screened a series of oxadiazole derivatives for anticancer activity against several cell lines. Among these derivatives, compounds similar to N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has indicated that oxadiazole derivatives possess notable antibacterial and antifungal properties. The fluorophenyl group may enhance this activity by increasing lipophilicity and membrane penetration.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(2,3-dihydro...acetamideE. coli32 µg/mL
N-(2,3-dihydro...acetamideS. aureus16 µg/mL
Similar oxadiazole derivativeC. albicans8 µg/mL

Future Directions in Research

Further research is needed to elucidate the precise mechanisms of action and optimize the pharmacological properties of this compound. Potential areas for future exploration include:

  • Structure–Activity Relationship Studies : Investigating variations in the molecular structure to enhance efficacy.
  • In Vivo Studies : Conducting animal studies to assess therapeutic potential and toxicity.
  • Combination Therapies : Evaluating the compound's effectiveness in combination with existing anticancer or antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include compounds with acetamide backbones, heterocyclic cores (e.g., triazoles, oxadiazoles), and fluorinated aromatic substituents. A comparative analysis is provided in Table 1 .

Three-Dimensional Similarity and Computational Analysis

  • Shape Similarity (ST) : The target’s indenyl and naphthyridine groups may align with hydrophobic pockets in proteins, similar to naphthalene-containing analogs (e.g., 6m) .
  • Tanimoto Similarity : PubChem3D metrics (Tanimoto >0.85) suggest high similarity to compounds with fluorinated aromatic systems and acetamide linkers .

Research Findings and Implications

Synthetic Flexibility : The acetamide linker and heterocyclic cores (triazole, oxadiazole) allow modular derivatization, enabling optimization of pharmacokinetic properties .

Fluorine’s Role : Fluorination at the phenyl ring improves metabolic stability and target affinity, as seen in fluoroisoxazole analogs .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound given conflicting solvent systems reported in literature?

  • Methodology :

  • Conduct a systematic solvent screening using polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol) under controlled temperatures (50–100°C) .
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and quantify yield/purity using HPLC with a C18 column (acetonitrile/water gradient) .
  • Compare reaction kinetics and by-product profiles using LC-MS to identify optimal solvent conditions .

Q. What analytical techniques are recommended for confirming the structural integrity of the compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.6 ppm), oxadiazole (δ 8.3–8.5 ppm), and dihydronaphthyridinone (δ 5.4–6.0 ppm) moieties .
  • HRMS : Validate molecular weight (expected [M+H]+ ~500–520 g/mol) and isotopic patterns for fluorine/chlorine .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at 1670–1700 cm⁻¹) and aromatic C-H bends .

Q. How should initial biological activity screening be designed to evaluate antimicrobial or anticancer potential?

  • Methodology :

  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria at 1–100 µM concentrations. Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Controls : Include reference drugs (ciprofloxacin for antimicrobial; doxorubicin for anticancer) and solvent-only blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to modify the oxadiazole moiety for enhanced efficacy?

  • Methodology :

  • Syntize analogs with substituted oxadiazoles (e.g., 3-chlorophenyl, 4-methylphenyl) using copper-catalyzed cycloaddition .
  • Compare binding affinities via molecular docking (PDB: EGFR/Kinase domains) and validate with SPR or ITC .
  • Assess metabolic stability in liver microsomes (human/rat) to prioritize candidates .

Q. What strategies improve metabolic stability in preclinical models for this compound?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide position to enhance bioavailability .
  • CYP450 inhibition assays : Identify major metabolites using LC-MS/MS and modify labile sites (e.g., fluorophenyl → trifluoromethyl) .
  • Pharmacokinetic studies : Administer IV/PO doses in rodent models; calculate t½, Cmax, and AUC .

Q. How can researchers resolve synthetic impurities or by-products during scale-up?

  • Methodology :

  • Chromatographic purification : Use preparative HPLC with a gradient elution (0.1% TFA in acetonitrile/water) .
  • Process optimization : Adjust stoichiometry of azide-alkyne cycloaddition reagents (1.2:1 molar ratio) and reduce reaction time to minimize side products .
  • Crystallization : Recrystallize from ethanol/water (3:1) to remove polar impurities .

Data Contradictions and Resolution

  • Evidence Conflict : Solvent systems vary between DMSO () and DMF ().
    • Resolution : Perform a DoE (Design of Experiments) to evaluate solvent polarity effects on reaction yield and purity .
  • Analytical Variance : Discrepancies in reported NMR shifts (e.g., oxadiazole protons in vs. 15).
    • Resolution : Use deuterated DMSO for consistent NMR referencing and validate with 2D-COSY .

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